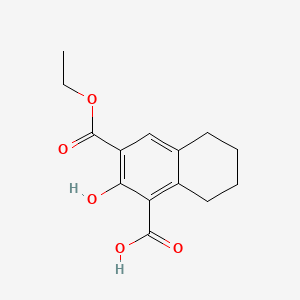

3-(Ethoxycarbonyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Overview

Description

The compound is a derivative of carboxylic acid, specifically a type of ethoxycarbonyl compound . Ethoxycarbonyl compounds are a class of organic compounds that contain an ethoxy group (–O–CH2CH3) attached to a carbonyl group (C=O). They are commonly used in organic synthesis .

Synthesis Analysis

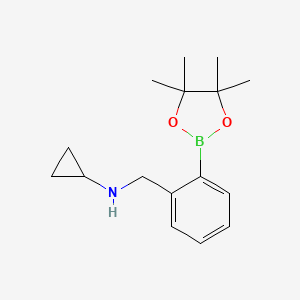

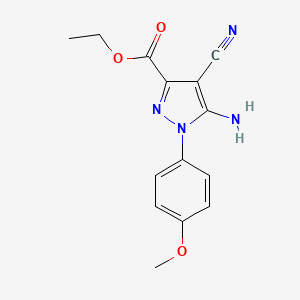

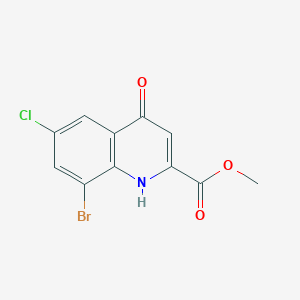

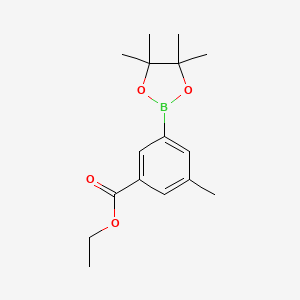

While specific synthesis methods for this compound were not found, ethoxycarbonyl compounds can generally be synthesized through various methods. For instance, one approach involves the protodeboronation of alkyl boronic esters utilizing a radical approach . Another method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Molecular Structure Analysis

The molecular structure of this compound would likely include a carboxylic acid group (–COOH), an ethoxy group (–O–CH2CH3), and a tetrahydronaphthalene group, which is a type of polycyclic aromatic hydrocarbon .

Chemical Reactions Analysis

In general, carboxylic acids and their derivatives can undergo a variety of chemical reactions. For example, esters can react with alkalis to produce carboxylic acid salts and alcohols, a process used in soap making known as saponification .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, carboxylic acids tend to be polar and can form hydrogen bonds, which can affect their physical properties such as boiling point and solubility .

Scientific Research Applications

Chemical Synthesis and Activity

3-(Ethoxycarbonyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is involved in the synthesis of various chemical compounds with potential biological activities. For instance, the acylation of beta-tetralone with phenyl anisoate and subsequent reactions led to the development of compounds with potent antiestrogenic activity, as demonstrated in rats and mice. This highlights the compound's role in synthesizing agents with potential therapeutic applications in estrogen-dependent conditions (Jones et al., 1979).

Pharmacokinetics and Biotransformation

Studies on the pharmacokinetics and biotransformation of related compounds, such as ramipril and Hoe 498, provide insights into the metabolic pathways and potential therapeutic applications of similar compounds. These studies involve examining the absorption, distribution, metabolism, and excretion (ADME) profiles in various animal models and humans, offering valuable information for drug development processes (Eckert et al., 1984).

Biochemical Research

The compound's derivatives have been explored for their biochemical activities, such as the inhibition of thromboxane A2 synthase, which plays a role in various physiological and pathological processes. The study of such inhibitors can contribute to the development of new therapeutic agents for diseases related to thromboxane A2, such as cardiovascular diseases and certain types of nephritis (Nagao et al., 1996).

Neuropharmacology

In neuropharmacology, derivatives of this compound have been investigated for their effects on neurotransmitter systems, particularly in the context of choline uptake in the brain. Such studies provide valuable insights into the mechanisms underlying neurotransmitter regulation and potential targets for neuropsychiatric disorder treatments (Vickroy & Malphurs, 1994).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. In general, handling of chemical substances should always be done with appropriate safety measures, including the use of personal protective equipment and adherence to safety data sheet guidelines .

Future Directions

Properties

IUPAC Name |

3-ethoxycarbonyl-2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-2-19-14(18)10-7-8-5-3-4-6-9(8)11(12(10)15)13(16)17/h7,15H,2-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDPXKMLMJUBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C2CCCCC2=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

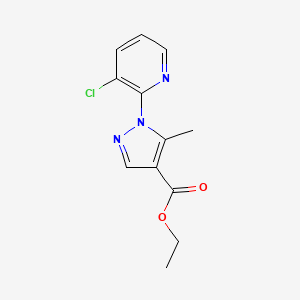

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

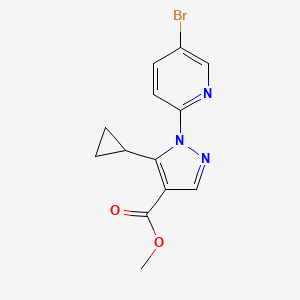

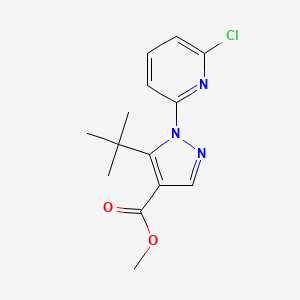

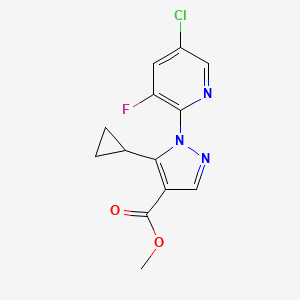

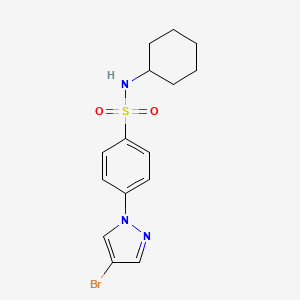

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.